molecular formula C13H16 B14448506 (5-Methylhexa-1,5-dien-1-YL)benzene CAS No. 76524-55-5

(5-Methylhexa-1,5-dien-1-YL)benzene

Cat. No.: B14448506
CAS No.: 76524-55-5
M. Wt: 172.27 g/mol
InChI Key: QARZTILPZCSRCP-UHFFFAOYSA-N
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Description

(5-Methylhexa-1,5-dien-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a 5-methylhexa-1,5-dien-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylhexa-1,5-dien-1-yl)benzene typically involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

    Friedel-Crafts Alkylation:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-Methylhexa-1,5-dien-1-yl)benzene undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

      Conditions: Acidic or basic medium

      Products: Carboxylic acids, ketones

  • Reduction

      Reagents: Hydrogen gas (H2), palladium on carbon (Pd/C)

      Conditions: Elevated pressure and temperature

      Products: Saturated hydrocarbons

  • Substitution

      Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

      Conditions: Varies depending on the substituent

      Products: Halogenated or nitrated derivatives

Common Reagents and Conditions

The common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogenation catalysts for reduction, and electrophilic reagents for substitution reactions.

Scientific Research Applications

(5-Methylhexa-1,5-dien-1-yl)benzene has several scientific research applications:

  • Chemistry

    • Used as an intermediate in organic synthesis.
    • Studied for its reactivity and stability under various conditions.
  • Biology

    • Potential applications in the synthesis of biologically active compounds.
    • Investigated for its interactions with biological molecules.
  • Medicine

    • Explored for its potential use in drug development.
    • Studied for its pharmacological properties.
  • Industry

    • Used in the production of specialty chemicals.
    • Potential applications in materials science and polymer chemistry.

Mechanism of Action

The mechanism of action of (5-Methylhexa-1,5-dien-1-yl)benzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The presence of the 5-methylhexa-1,5-dien-1-yl group can influence the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-4,5-Dimethylhexa-1,4-dien-1-ylbenzene
  • 1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene

Uniqueness

(5-Methylhexa-1,5-dien-1-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the diene functionality allows for unique reactivity compared to other benzene derivatives.

Properties

CAS No.

76524-55-5

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

5-methylhexa-1,5-dienylbenzene

InChI

InChI=1S/C13H16/c1-12(2)8-6-7-11-13-9-4-3-5-10-13/h3-5,7,9-11H,1,6,8H2,2H3

InChI Key

QARZTILPZCSRCP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC=CC1=CC=CC=C1

Origin of Product

United States

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